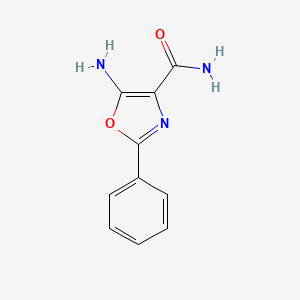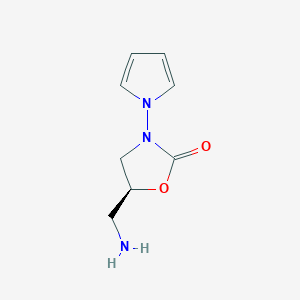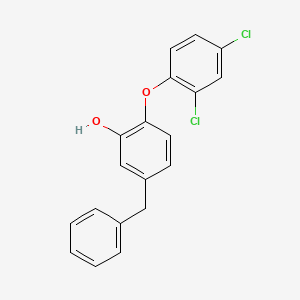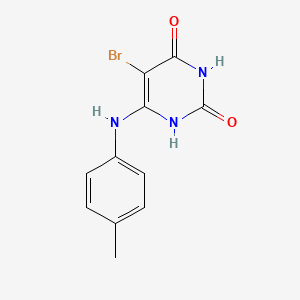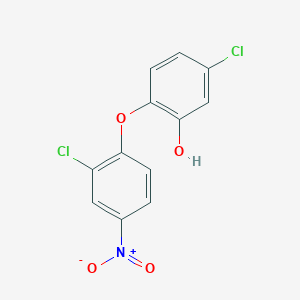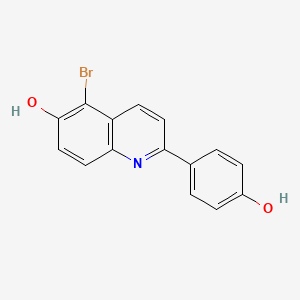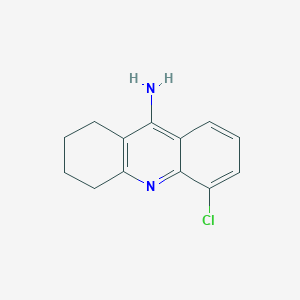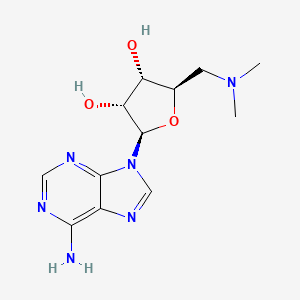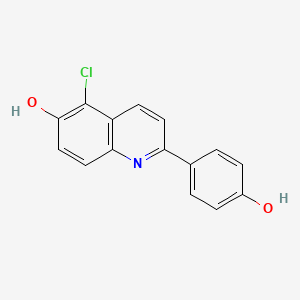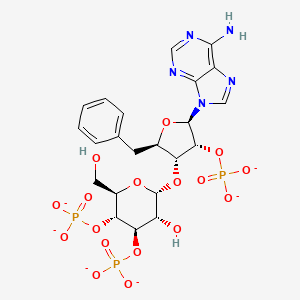
5''-Deoxy-5''-phenyladenophostin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Deoxy-5’-phenyladenophostin A is a synthetic compound designed as a potent ligand for inositol trisphosphate receptors. It has been developed based on structure-activity relationship studies to enhance its efficacy in binding to these receptors. This compound is significant in the field of biochemical research due to its high potency and specificity.
Preparation Methods
The synthesis of 5’-Deoxy-5’-phenyladenophostin A involves several key steps, including stereoselective glycosidation. The synthetic route typically starts with the preparation of the glycosyl donor and acceptor, followed by the glycosidation reaction to form the glycosidic bond. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to maintain consistency and efficiency .
Chemical Reactions Analysis
5’-Deoxy-5’-phenyladenophostin A undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
5’-Deoxy-5’-phenyladenophostin A is widely used in scientific research, particularly in the study of inositol trisphosphate receptors. Its high potency makes it a valuable tool for investigating the role of these receptors in various biological processes. In chemistry, it is used to study ligand-receptor interactions and the effects of structural modifications on binding affinity. In biology and medicine, it is used to explore the signaling pathways mediated by inositol trisphosphate receptors and their implications in diseases .
Mechanism of Action
The mechanism of action of 5’-Deoxy-5’-phenyladenophostin A involves its binding to inositol trisphosphate receptors, which are intracellular calcium release channels. By binding to these receptors, the compound mimics the action of inositol trisphosphate, leading to the release of calcium ions from intracellular stores. This calcium release triggers various downstream signaling pathways that are involved in numerous cellular processes .
Comparison with Similar Compounds
5’-Deoxy-5’-phenyladenophostin A is unique compared to other similar compounds due to its high potency and specificity for inositol trisphosphate receptors. Similar compounds include other inositol trisphosphate receptor ligands, such as adenophostin A and its derivatives. 5’-Deoxy-5’-phenyladenophostin A stands out due to its enhanced binding affinity and efficacy, making it a preferred choice for research applications .
Properties
Molecular Formula |
C22H24N5O17P3-6 |
|---|---|
Molecular Weight |
723.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-benzyl-4-[(2R,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonatooxyoxan-2-yl]oxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C22H30N5O17P3/c23-19-13-20(25-8-24-19)27(9-26-13)21-18(44-47(36,37)38)15(11(39-21)6-10-4-2-1-3-5-10)41-22-14(29)17(43-46(33,34)35)16(12(7-28)40-22)42-45(30,31)32/h1-5,8-9,11-12,14-18,21-22,28-29H,6-7H2,(H2,23,24,25)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)/p-6/t11-,12-,14-,15-,16-,17-,18-,21-,22-/m1/s1 |
InChI Key |
HQEPXXWNKLEIRE-NYCICKCISA-H |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)([O-])[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)([O-])[O-])OC5C(C(C(C(O5)CO)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine](/img/structure/B10844649.png)
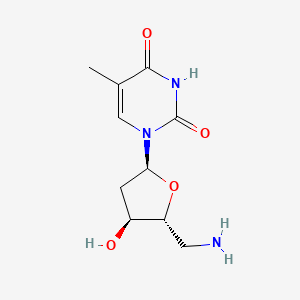
![5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine](/img/structure/B10844665.png)
